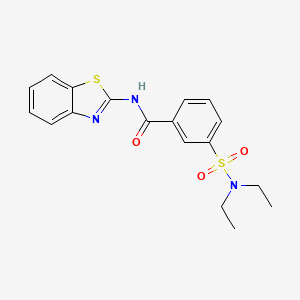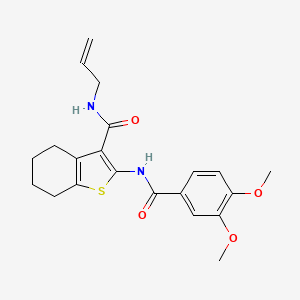![molecular formula C19H18N2O3S B12140075 (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B12140075.png)
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one: is a synthetic organic compound characterized by its unique structure, which includes a thiazolone ring, a dimethoxybenzylidene group, and a methylphenylamino group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-methylphenylamine in the presence of a thiazolone precursor. The reaction is often carried out under reflux conditions with a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and pharmaceuticals.
Biology: In biological research, it is investigated for its potential as an enzyme inhibitor or as a ligand in receptor studies.
Medicine: The compound shows promise in medicinal chemistry for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In receptor studies, it can act as an agonist or antagonist, modulating the receptor’s signaling pathways.
類似化合物との比較
4,4’-Dichlorobenzophenone: An organic compound with similar aromatic structures but different functional groups.
4-Iodobenzoic acid: Another aromatic compound with distinct functional groups and reactivity.
Uniqueness: The uniqueness of (5Z)-5-(2,5-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one lies in its combination of a thiazolone ring with dimethoxybenzylidene and methylphenylamino groups, which imparts specific chemical reactivity and biological activity not found in the similar compounds listed above.
特性
分子式 |
C19H18N2O3S |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H18N2O3S/c1-12-6-4-5-7-15(12)20-19-21-18(22)17(25-19)11-13-10-14(23-2)8-9-16(13)24-3/h4-11H,1-3H3,(H,20,21,22)/b17-11- |
InChIキー |
LNDXKFSFYIHCAW-BOPFTXTBSA-N |
異性体SMILES |
CC1=CC=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)OC)OC)/S2 |
正規SMILES |
CC1=CC=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)OC)OC)S2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dichloro-N-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12139993.png)

![(5Z)-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12140006.png)
![1-butyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-[(4-methoxyphenyl)carbonyl]spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12140009.png)
![(2Z,5Z)-2-[(2,4-dichlorophenyl)imino]-5-(2,5-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B12140013.png)
![[(5E)-5-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12140015.png)
![(5Z)-5-(4-butoxy-3-ethoxybenzylidene)-2-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12140016.png)
![Propan-2-yl {[5,6-dimethyl-4-oxo-3-(prop-2-en-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B12140018.png)



![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)amino]-2-phenylacetamide](/img/structure/B12140056.png)
![1-(4-chlorophenyl)-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12140061.png)
![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12140067.png)
